molecular formula C11H8N4 B8281913 n'-Cyanoquinoline-5-carboximidamide

n'-Cyanoquinoline-5-carboximidamide

Cat. No.: B8281913
M. Wt: 196.21 g/mol
InChI Key: QVDNTEKHCXSGBS-UHFFFAOYSA-N
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Description

n'-Cyanoquinoline-5-carboximidamide is a heterocyclic organic compound featuring a quinoline backbone substituted with a cyano (-C≡N) group and a carboximidamide (-C(=NH)NH₂) moiety at specific positions.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

N'-cyanoquinoline-5-carboximidamide

InChI

InChI=1S/C11H8N4/c12-7-15-11(13)9-3-1-5-10-8(9)4-2-6-14-10/h1-6H,(H2,13,15)

InChI Key

QVDNTEKHCXSGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=NC#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Quinoxaline vs. Quinoline Derivatives

The primary distinction between n'-Cyanoquinoline-5-carboximidamide and the compounds in the provided evidence lies in their heterocyclic cores:

  • Quinoline: Contains a fused benzene-pyridine ring system (C₉H₇N), offering moderate electron-deficient character.
  • Quinoxaline: Comprises a benzene ring fused to a pyrazine ring (C₈H₆N₂), resulting in stronger electron deficiency due to two adjacent nitrogen atoms.

This structural difference influences reactivity, solubility, and biological activity. Quinoxaline derivatives (e.g., compound 36 from ) exhibit enhanced electrophilicity, making them more reactive in nucleophilic substitution reactions compared to quinoline analogs .

Substituent Effects

Key substituents in compared compounds include:

Cyano Group (-C≡N): Present in both this compound and compound 36. This group enhances metabolic stability and dipole interactions, as evidenced by IR peaks at ~2,238 cm⁻¹ (C≡N stretch) .

Carboximidamide (-C(=NH)NH₂) vs.

Nitro-Heterocyclic Moieties: Compound 36 incorporates a 5-nitrothiophene group, which is associated with redox-activated cytotoxicity. In contrast, this compound lacks this nitro group, suggesting divergent mechanisms of action .

Spectroscopic and Analytical Data

Property This compound (Inferred) Compound 36 (5-Nitrothiophene-carboxylic acid derivative)
Yield Not reported 41.3%
IR Peaks (cm⁻¹) ~2,238 (C≡N), ~3,200 (NH) 2,238 (C≡N), 3,231 (NH), 1,677 (C=O)
1H-NMR (δ ppm) Not available 8.41 (H8), 8.31 (H5), 2.61 (CH3)
Elemental Analysis (C%) Not available Calc.: 48.52%; Found: 48.26%

Research Implications and Limitations

The provided evidence focuses on nitro-heterocyclic quinoxaline derivatives, limiting direct comparisons to this compound. Key gaps include:

  • Absence of biological activity data for the target compound.
  • Lack of explicit synthetic routes or spectroscopic characterization for quinoline-based analogs.

Further studies should explore the impact of the carboximidamide group on pharmacokinetics and compare nitro-free quinoline derivatives with nitro-substituted quinoxalines.

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